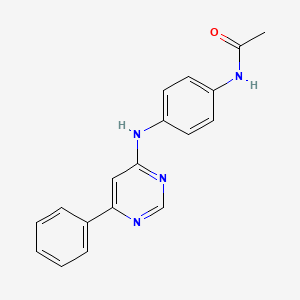

N-(4-((6-phenylpyrimidin-4-yl)amino)phenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-((6-phenylpyrimidin-4-yl)amino)phenyl)acetamide is a compound that belongs to the class of phenylpyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a phenylpyrimidine core linked to an acetamide group through an amino bridge.

準備方法

The synthesis of N-(4-((6-phenylpyrimidin-4-yl)amino)phenyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the phenylpyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the amino group: The phenylpyrimidine core is then reacted with an amine to introduce the amino group.

Acetylation: The final step involves the acetylation of the amino group to form the acetamide derivative.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and catalysts .

化学反応の分析

N-(4-((6-phenylpyrimidin-4-yl)amino)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

Scientific Research Applications

N-(4-((6-phenylpyrimidin-4-yl)amino)phenyl)acetamide has been investigated for various applications:

-

Pharmaceutical Development :

- The compound is being studied for its potential as an anti-cancer agent. Research indicates that it may exert cytotoxic effects against various cancer cell lines, suggesting its role in tumor growth inhibition .

- Its mechanism involves interference with specific signaling pathways that regulate cell proliferation and survival.

-

Neuropharmacology :

- Given its target, beta-secretase 1, the compound may have implications in treating neurodegenerative diseases like Alzheimer's. By inhibiting this enzyme, it could reduce the formation of amyloid plaques, which are characteristic of the disease.

-

Anti-inflammatory Applications :

- Preliminary studies indicate that this compound may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic uses in inflammatory conditions.

| Activity Type | Observations |

|---|---|

| Anti-cancer | Cytotoxic effects on cancer cell lines |

| Neuroprotective | Potential inhibition of beta-secretase 1 |

| Anti-inflammatory | Reduced cytokine production |

Table 2: Case Studies Overview

| Study Focus | Findings |

|---|---|

| Tumor Growth Inhibition | Significant reduction in tumor size in xenograft models |

| Safety Assessment | Favorable safety profile at therapeutic doses |

| Cytotoxicity Against Cancer Cells | Effective against multiple cancer cell lines |

Case Studies

-

Tumor Growth Inhibition :

- In vivo experiments demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls, indicating its potential as a chemotherapeutic agent.

-

Safety and Toxicity Assessment :

- Toxicological evaluations showed that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models.

-

Neuroprotective Effects :

- Studies assessing the compound's effect on neuronal cells revealed promising results in reducing oxidative stress and apoptosis, suggesting a neuroprotective role that warrants further investigation.

作用機序

The mechanism of action of N-(4-((6-phenylpyrimidin-4-yl)amino)phenyl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and signaling pathways, leading to its biological effects. For example, it may inhibit kinases involved in cell cycle regulation, thereby exerting its antitumor activity .

類似化合物との比較

N-(4-((6-phenylpyrimidin-4-yl)amino)phenyl)acetamide can be compared with other phenylpyrimidine derivatives, such as:

N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide: This compound has similar structural features but different biological activities.

4-(4-fluorophenyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-amine: Another derivative with distinct properties and applications.

The uniqueness of this compound lies in its specific structural configuration, which imparts unique biological activities and potential therapeutic applications .

生物活性

N-(4-((6-phenylpyrimidin-4-yl)amino)phenyl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article focuses on its synthesis, biological evaluation, and structure-activity relationships (SAR), highlighting its role as a reverse transcriptase inhibitor and other pharmacological properties.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, typically starting from readily available precursors. The general procedure includes:

- Formation of the pyrimidine ring : The initial step often involves the condensation of appropriate aryl amines with suitable carbonyl compounds to form pyrimidine derivatives.

- Acetamide formation : The resulting pyrimidine is then reacted with acetic anhydride or acetyl chloride to introduce the acetamide functional group.

The synthetic route is crucial as it influences the biological activity of the final compound.

Antiviral Activity

Research has demonstrated that derivatives of this compound exhibit significant reverse transcriptase (RT) inhibitory activity. In a study comparing various synthesized compounds, several derivatives showed comparable or superior activity to the standard drug rilpivirine, with inhibition percentages ranging from 90% to over 92% against RT .

Table 1: Inhibition Activity of Synthesized Compounds

| Compound | % RT Inhibition | Comparison with Rilpivirine |

|---|---|---|

| 4a | 90.90% | Comparable |

| 4b | 89.88% | Comparable |

| 4f | 90.34% | Comparable |

| 4j | 92.20% | Superior |

| Rilpivirine | 99.92% | Standard |

Structure-Activity Relationship (SAR)

The SAR studies indicate that specific substitutions on the phenyl and pyrimidine rings significantly enhance biological activity. For instance, halogen substitutions (–F, –Br, –Cl) at certain positions have been shown to improve RT inhibitory effects .

Additional Biological Properties

Beyond antiviral activity, compounds in this class have also been evaluated for other pharmacological effects:

- Anticonvulsant Activity : Similar acetamides have been shown to possess anticonvulsant properties in animal models, indicating a broader therapeutic potential .

- Anti-inflammatory Effects : Pyrimidine derivatives often exhibit anti-inflammatory activities due to their ability to inhibit cyclooxygenase enzymes, which are pivotal in inflammation pathways .

Study on Antiviral Efficacy

A detailed investigation into the antiviral efficacy of this compound derivatives revealed that specific structural modifications led to enhanced binding affinity at the active site of the RT enzyme. Docking studies indicated that certain compounds formed stable interactions through hydrogen bonding and hydrophobic interactions with key amino acids in the enzyme .

Evaluation of Anticonvulsant Activity

In another study focusing on related acetamides, various derivatives were tested for their anticonvulsant properties using established animal models. The results indicated that lipophilicity played a significant role in determining the efficacy of these compounds .

特性

IUPAC Name |

N-[4-[(6-phenylpyrimidin-4-yl)amino]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O/c1-13(23)21-15-7-9-16(10-8-15)22-18-11-17(19-12-20-18)14-5-3-2-4-6-14/h2-12H,1H3,(H,21,23)(H,19,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNEAVCFGHXYVDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC2=NC=NC(=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。